5-Oxo-N-phenethyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
Description
5-Oxo-N-phenethyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a heterocyclic compound featuring a fused thiazoloquinazoline core with a phenethyl carboxamide substituent. Its unique structure enables diverse pharmacological activities, including BKCa channel activation, antimicrobial effects, and enzyme inhibition. The compound’s activity is highly sensitive to structural modifications, particularly on the anilide side chain and aromatic substituents, as demonstrated in preclinical studies .
Properties
Molecular Formula |
C19H15N3O2S2 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
5-oxo-N-(2-phenylethyl)-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
InChI |
InChI=1S/C19H15N3O2S2/c23-17-13-8-4-5-9-14(13)22-16(21-17)15(26-19(22)25)18(24)20-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,24)(H,21,23) |
InChI Key |
MMIGZOYGTJNSSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C3NC(=O)C4=CC=CC=C4N3C(=S)S2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Oxo-N-phenethyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide typically involves a multi-component condensation reaction. One common method involves the reaction of methyl-2-isothiocyanatobenzoate, sulfur, and cyanoacetamides or cyanoacetic esters . The reaction is carried out in the presence of weak organic bases such as triethylamine (TEA) in dimethylformamide (DMF) at 50°C for about 1 hour . The resulting product is a yellow crystalline compound that is soluble in DMSO and DMF but poorly soluble in ethanol and isopropanol .
Chemical Reactions Analysis
5-Oxo-N-phenethyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenethyl group or the thioxo group, depending on the reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds related to the thiazoloquinazoline scaffold. For instance, derivatives of quinazolinones have been synthesized and evaluated for their anticancer activities against various cancer cell lines. Specifically, compounds that incorporate the thiazolo[3,4-a]quinazoline structure have shown promising results in inhibiting tumor growth.
Case Study: Anticancer Screening
A study assessed the anticancer activity of synthesized 1-substituted -3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea and thiourea analogues. These compounds were tested against the MDA-MB-231 breast cancer cell line using an MTT assay, revealing significant cytotoxic effects compared to standard treatments like paclitaxel. The results indicated that modifications at specific positions on the quinazoline ring could enhance anticancer efficacy .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Research indicates that thiazoloquinazoline derivatives exhibit activity against a range of bacterial and fungal pathogens.
Case Study: Antimicrobial Activity
In a study focusing on the synthesis and characterization of new derivatives, several compounds demonstrated significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans and Penicillium chrysogenum. The findings suggest that these compounds could serve as lead structures for developing new antimicrobial agents .
Anti-inflammatory Effects
Compounds derived from thiazoloquinazoline frameworks have been explored for their anti-inflammatory properties. The structural features that contribute to these effects include the presence of specific functional groups that modulate inflammatory pathways.
Case Study: Anti-inflammatory Activity
Research has shown that certain thiazoloquinazoline derivatives possess anti-inflammatory activity in vivo models, with some compounds exhibiting a notable reduction in edema at specified doses. This suggests potential applications in treating inflammatory diseases .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-Oxo-N-phenethyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide involves its interaction with specific molecular targets. For instance, as an inhibitor of MALT1 protease, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting the proliferation of B cell lymphoma cells . The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms .
Comparison with Similar Compounds
BKCa Channel Activation for Overactive Bladder (OAB) Therapy
Derivatives optimized for BKCa channel activation (Table 1) show that substituent position on the phenyl ring significantly affects potency:
Table 1: BKCa Activation by Structural Analogs
| Compound | Substituent | EC50 (μM) | ΔRFU (6 μM) |
|---|---|---|---|
| 11g | Phenyl | 7.20 | 2.91 |
| 12a | ortho-Methylphenyl | 4.60 | 3.68 |
| 12b | meta-Methylphenyl | 5.74 | 4.98 |
Antimicrobial Activity
Fluorophenyl and heterocyclic substituents influence antimicrobial efficacy (Table 2):
Table 2: Antimicrobial Activity of Selected Derivatives
| Compound | Substituent | MIC (μg/mL) | Target Pathogens |
|---|---|---|---|
| 5e | 4-Fluorophenyl | 8–16 | S. aureus, E. coli |
| 5f | 2-Fluorophenyl | 16–32 | B. subtilis |
| 5g | 2-Thienylmethyl | 4–8 | C. albicans |
Computational Studies for MALT1 Inhibition in Lymphoma
3D-QSAR models reveal that electron-withdrawing groups (e.g., nitro, chloro) at the quinazoline C8 position enhance MALT1 protease inhibition. Derivatives with these groups showed superior docking scores (GlideScore = −9.2 kcal/mol) compared to unsubstituted analogs (GlideScore = −6.8 kcal/mol) .
Comparison with Non-Quinazoline Heterocycles
Compound C4 (2-thioxothiazolidin-4-one core) delays B. subtilis spore bursting but is less effective than thiazoloquinazoline derivatives. The fused quinazoline system likely provides greater conformational rigidity, improving target engagement .
Biological Activity
The compound 5-Oxo-N-phenethyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a member of the thiazoloquinazoline family, which has garnered attention due to its diverse biological activities. This article focuses on the biological properties of this compound, including its anticancer, antibacterial, and enzyme inhibitory effects.
Chemical Structure
The molecular structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H16N2O2S
- Molecular Weight : 316.38 g/mol
Biological Activity Overview
Research indicates that compounds in the thiazoloquinazoline class exhibit a range of biological activities. The following sections summarize key findings related to the specific biological activities of This compound .
1. Anticancer Activity
Several studies have highlighted the anticancer potential of thiazoloquinazolines. For instance:
- A study demonstrated that derivatives of quinazolinone exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The introduction of specific substituents enhanced their activity against these cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-Oxo-N-phenethyl... | MCF-7 | 10 |
| 5-Oxo-N-phenethyl... | HeLa | 15 |
2. Antibacterial Activity
The compound has also been evaluated for antibacterial properties:
- Quinazolinone-based hybrids have shown promising antibacterial activity against a range of pathogens. The thiazoloquinazoline derivatives were found to inhibit bacterial growth effectively, suggesting their potential as antimicrobial agents .
3. Enzyme Inhibition
Inhibition of various enzymes has been another area of interest:
- The compound exhibited inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. This suggests potential applications in treating inflammatory diseases .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of thiazoloquinazolines:
Case Study 1: Anticancer Efficacy
A recent study synthesized a series of thiazoloquinazolines and assessed their cytotoxic effects using MTT assays. The results indicated that compounds with electron-withdrawing groups at specific positions showed enhanced anticancer activity compared to their analogs with electron-donating groups .
Case Study 2: Antibacterial Screening
Another research effort focused on the antibacterial properties of thiazoloquinazolines against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited significant inhibition zones in disk diffusion assays, indicating their potential as new antibacterial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
